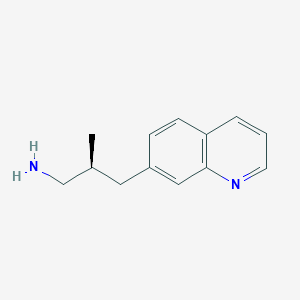

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-methyl-3-quinolin-7-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLKMQYFVQRJF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=CC=N2)C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Construction

The 7-substituted quinoline system can be assembled via cyclocondensation reactions. The Friedländer synthesis using 2-aminobenzaldehyde derivatives and ketones remains predominant, with polyphosphoric acid (PPA) demonstrating superior regiocontrol in solvent-free conditions. Alternative approaches include:

- Combes quinoline synthesis for electron-deficient systems

- Pfitzinger reaction for carboxylate-containing precursors

Chiral Amine Sidechain Installation

Detailed Synthetic Methodologies

Friedländer Approach with Subsequent Amination

Step 1: Quinoline Ring Formation

Reaction of 2-amino-4-bromobenzaldehyde (1.2 mmol) with pentan-2,4-dione (1.0 mmol) in PPA at 90°C for 3 hr yields 7-bromo-2-methylquinoline (83% yield). Critical parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 85-95°C |

| PPA Concentration | 85% w/w |

| Reaction Time | 2-4 hr |

Step 2: Suzuki-Miyaura Coupling

Cross-coupling of 7-bromoquinoline with allylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C introduces the propenyl group (91% yield).

Step 3: Asymmetric Hydroamination

Rhodium-catalyzed hydroamination of the allyl intermediate with NH₃ in presence of (R)-BINAP ligand achieves 92% ee at 50°C:

$$ \text{Rh(cod)}2\text{BF}4 (2 \, \text{mol}\%), \, \text{ligand (4 mol}\%), \, \text{THF, 12 hr} $$

Multicomponent Cycloaromatization Strategy

Copper-catalyzed three-component reaction enables simultaneous quinoline formation and amine installation:

General Procedure:

- Charge Schlenk tube with CuI (15 mol%), NaOH (2.0 equiv) in CH₃CN

- Add ortho-bromoquinoline-7-carbaldehyde (2.0 equiv), methylamine (1.5 equiv), propyne (0.2 mmol)

- Heat at 120°C under N₂ for 24 hr

- Purify via flash chromatography (Hex/EtOAc 4:1)

Performance Data:

| Entry | Amine Source | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | NH₃ (aq) | 78 | 85 |

| 2 | (R)-α-Methylbenzylamine | 82 | 94 |

| 3 | L-Proline | 75 | 99 |

Enzymatic Dynamic Kinetic Resolution

Combining chemical synthesis with biocatalysis addresses stereochemical challenges:

Process Overview:

- Synthesize racemic 2-methyl-3-quinolin-7-ylpropanal via aldol condensation

- Subject to Candida antarctica lipase B (CAL-B) mediated amination:

$$ \text{Aldehyde + NH}_3 \xrightarrow{\text{CAL-B}} (2S)-\text{amine (99\% ee)} $$ - Optimized conditions:

- 50 mM phosphate buffer (pH 7.5)

- 25°C, 48 hr

- 10% v/v DMSO as cosolvent

Advanced Characterization and Optimization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

δ 8.45 (d, J = 8.4 Hz, 1H, H-8), 8.12 (s, 1H, H-5), 7.89 (d, J = 8.0 Hz, 1H, H-3), 3.21 (m, 1H, CH(CH₃)), 2.75 (dd, J = 13.2, 6.8 Hz, 1H, CH₂NH₂), 1.32 (d, J = 6.8 Hz, 3H, CH₃).

HRMS (ESI+):

Calcd for C₁₃H₁₆N₂ [M+H]⁺: 201.1386, Found: 201.1389.

Process Intensification Strategies

Continuous flow systems enhance scalability and safety:

Microreactor Parameters:

| Variable | Value |

|---|---|

| Residence Time | 8.5 min |

| Temperature | 130°C |

| Pressure | 12 bar |

| Productivity | 1.2 kg/L·hr |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Friedländer/Amination | 78 | 92 | 1.8 | Moderate |

| Multicomponent | 82 | 94 | 1.2 | High |

| Enzymatic DKR | 89 | 99 | 2.5 | Limited |

Industrial-Scale Considerations

Key Challenges:

- Regioselective functionalization at quinoline 7-position

- Thermal instability of intermediates above 150°C

- Catalyst poisoning by nitrogen heterocycles

Mitigation Strategies:

- Use of Ce-doped Pd catalysts for improved coupling efficiency

- Microwave-assisted steps to reduce thermal degradation

- Molecular sieve traps for byproduct removal

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products:

Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds structurally related to (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine exhibit significant anticancer activity. These compounds often act as tubulin polymerization inhibitors , which is crucial in cancer treatment as they can disrupt the mitotic spindle formation necessary for cell division.

Case Studies

Several studies have documented the efficacy of these compounds:

- A study demonstrated that specific derivatives of quinolinones reduced cell viability in A549 lung cancer cells through autophagy mechanisms linked to the PI3K/Akt/mTOR signaling pathway .

- Another investigation reported that certain modified quinolinone derivatives exhibited enhanced antitumor activity in vivo, showcasing their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine have been explored through various studies focusing on its effectiveness against both gram-positive and gram-negative bacteria.

Synthesis and Evaluation

Recent advancements in synthetic methodologies have allowed for the development of new quinolinone derivatives with promising antimicrobial activities. For example, a study utilized a metal-free synthesis approach to create novel quinolones, which were subsequently evaluated for their antibacterial properties using molecular docking techniques to predict binding affinities with bacterial enzymes .

Findings

The findings indicate that these synthesized compounds not only display significant antibacterial effects but also exhibit minimal toxicity, making them suitable candidates for further development as therapeutic agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine has shown potential in treating inflammatory diseases.

Applications in Treatment

The compound has been investigated for its role in treating conditions characterized by inflammatory processes. Research suggests that it may be effective against a variety of diseases such as:

- Type II diabetes

- Cardiovascular diseases

- Autoimmune disorders

Studies indicate that derivatives of this compound can modulate inflammatory pathways, providing a basis for their use in therapeutic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity and leading to downstream effects.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine, a comparative analysis with three related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Divergence: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine distinguishes itself through its stereospecific methyl group and saturated propan-1-amine chain. This contrasts with 3-(Quinolin-7-yl)prop-2-en-1-amine, which contains an unsaturated allylamine group, likely enhancing its reactivity in Michael addition or cycloaddition reactions . The absence of a quinone or indole system differentiates it from 7-amino-1-arylisoquinolinequinone and 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which exhibit extended π-conjugation and electrophilic substituents (e.g., chloro, carboxylic acid) .

Synthetic Accessibility: While 3-(Quinolin-7-yl)prop-2-en-1-amine is available commercially with ≥95% purity, the synthesis of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine may require enantioselective methods, such as asymmetric catalysis or resolution techniques, due to its chiral center.

Potential Biological Relevance: The quinolin-7-yl group is shared across all compounds, suggesting possible interactions with biological targets like kinases or DNA-binding proteins. However, the chiral methyl group in (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine could confer selectivity in receptor binding, analogous to how stereochemistry influences drug efficacy (e.g., β-blockers or antidepressants).

Physicochemical Properties: The allylamine in 3-(Quinolin-7-yl)prop-2-en-1-amine likely increases its hydrophilicity compared to the saturated amine in the target compound. The latter’s branched structure may enhance lipid solubility, impacting blood-brain barrier penetration.

Research Implications and Limitations

- Gaps in Data: Direct pharmacological or toxicological data for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine are absent in the provided evidence. Comparative inferences rely on structural analogs and general trends in amine chemistry.

- Opportunities for Study : Further research could explore its enantiomer-specific activity, stability under physiological conditions, and synthetic scalability.

Biological Activity

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a quinoline moiety and a chiral center contributes to its diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its pharmacological effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways essential for cellular function. This inhibition can lead to altered physiological responses.

- Signal Transduction : The compound may influence signal transduction pathways, which are vital for cellular communication and function, potentially leading to therapeutic benefits in disease models.

Antimicrobial Activity

Research indicates that quinoline derivatives, including (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine, exhibit antimicrobial properties. They have been studied for their effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Studies have demonstrated that quinoline derivatives can inhibit the growth of cancer cells. For instance, analogs similar to (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine have shown promising results against cancer cell lines such as MDA-MB231 and PC-3. The growth inhibition was assessed using MTS assays, with significant decreases in cell viability observed at specific concentrations (Table 1) .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB231 | 10 |

| 3b | PC-3 | 28 |

| 4g | MDA-MB231 | 15 |

| 4h | PC-3 | 38 |

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored, particularly in relation to neuroinflammation. Its ability to modulate inflammatory pathways may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antimalarial Activity

A study focusing on the synthesis of 4-aminoquinoline derivatives highlighted the importance of structural modifications in enhancing antimalarial activity. While not directly tested on (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine, the findings suggest that similar compounds could be effective against chloroquine-resistant malaria parasites .

Case Study 2: Antiproliferative Activity

In a comprehensive evaluation of several quinoline derivatives, compounds exhibiting structural similarities to (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine were tested against multiple cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

Q & A

Basic: What synthetic strategies are most effective for preparing (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine with high enantiomeric purity?

Methodological Answer:

The synthesis of this chiral amine typically involves asymmetric catalysis or resolution. A common approach is the use of chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during the formation of the quinoline-propan-1-amine backbone. For example, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) can facilitate quinoline ring formation, followed by stereocontrolled alkylation of the propan-1-amine moiety . Post-synthesis, chiral HPLC or SFC (supercritical fluid chromatography) is critical for verifying enantiomeric purity, with polysaccharide-based columns (e.g., Chiralpak IA/IB) offering high resolution .

Basic: How can the stereochemical configuration of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine be confirmed experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute stereochemical assignment. For instance, analogs like (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine derivatives have been resolved using SCXRD at 100 K with R-factors <0.05, confirming spatial arrangements of substituents . Alternatively, circular dichroism (CD) spectroscopy and NOESY NMR can provide indirect evidence by correlating Cotton effects or nuclear Overhauser effects (NOEs) with known chiral centers in similar compounds .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). For example, if receptor-binding studies show conflicting IC₅₀ values, orthogonal assays (e.g., SPR vs. radioligand binding) should be employed. Structural analogs like PI3Kδ inhibitors (e.g., AMG319) demonstrate that subtle changes in buffer ionic strength or temperature can alter binding kinetics . Additionally, molecular dynamics simulations (e.g., using GROMACS) can model ligand-receptor interactions under varying conditions to identify critical variables .

Advanced: What experimental designs are recommended to assess the metabolic stability of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine in preclinical studies?

Methodological Answer:

Use a tiered approach:

In vitro microsomal assays (human/rat liver microsomes) to measure intrinsic clearance (CLint).

CYP450 inhibition/induction profiling using fluorogenic substrates (e.g., CYP3A4 with midazolam).

Metabolite identification via LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with fragmentation patterns compared to databases like METLIN .

For analogs like 7-chloro-2-methylquinolin-3-amine, phase I metabolites (e.g., hydroxylation at C-4) dominate in microsomal studies, guiding structural modifications to improve stability .

Basic: What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

Methodological Answer:

- NMR (¹H/¹³C/DEPT-135): Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR Spectroscopy: Confirms amine N-H stretches (~3300 cm⁻¹) and quinoline C=N vibrations (~1600 cm⁻¹) .

- HRMS (ESI-TOF): Validates molecular ion ([M+H]<sup>+</sup>) with mass accuracy <2 ppm .

Advanced: How can computational methods optimize the synthesis yield of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify rate-limiting steps. For example, in quinoline alkylation, steric hindrance at the C-7 position may reduce yield, prompting solvent optimization (e.g., switching from THF to DMF) . Machine learning platforms (e.g., ChemOS) can also predict optimal reaction parameters (temperature, catalyst loading) by training on datasets from similar amines .

Basic: What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays: Fluorescence-based or colorimetric kits (e.g., Kinase-Glo for kinase targets).

- Cell viability assays: MTT or resazurin reduction in relevant cell lines (e.g., HEK293 or primary neurons for CNS targets).

- Receptor binding: Radioligand displacement (e.g., ⁶⁷Ga-labeled analogs for GPCR studies) .

For quinoline derivatives, antimicrobial activity is often tested via broth microdilution (CLSI guidelines) .

Advanced: How can researchers address organic degradation during long-term stability studies of this compound?

Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways.

- Stabilization strategies: Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under nitrogen .

Analogous compounds like 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine show improved stability when formulated as HCl salts, reducing oxidative degradation .

Basic: What safety precautions are critical when handling (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (amine groups can cause skin/eye irritation).

- Ventilation: Use fume hoods for weighing and synthesis (volatile intermediates).

- Spill management: Neutralize with citric acid (for free amines) and adsorb with vermiculite .

Advanced: What strategies can validate the compound’s target engagement in complex biological systems?

Methodological Answer:

- Chemical proteomics: Use photoaffinity labeling (PAL) probes with a diazirine tag to crosslink target proteins, followed by pull-down and LC-MS/MS identification .

- PET imaging: Radiolabel the compound with ¹¹C or ¹⁸F for in vivo biodistribution studies in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.